molecular formula C8H9N3 B1525362 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190318-79-6

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B1525362
CAS No.: 1190318-79-6
M. Wt: 147.18 g/mol
InChI Key: KCTHFIWDCMFYLK-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Applications : The compound 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is involved in the synthesis of various derivatives through reactions with nucleophiles under acidic or basic conditions. These reactions have been demonstrated to produce a range of synthetic applications, including the creation of fused tricyclic derivatives (Goto et al., 1991).

Biological Activity and Pharmacological Potential

  • Monoamine Oxidase Inhibitors : Research on pyrrole derivatives has revealed their potential as monoamine oxidase (MAO) inhibitors, with certain compounds showing selectivity towards MAO-A or MAO-B. This is particularly relevant for the treatment of neurological disorders. Structural determinants for selectivity have been explored through docking and molecular dynamics simulations (La Regina et al., 2007).

Material Science and Conductive Polymers

  • Conductive Polymers : Pyrrole and its derivatives serve as fundamental units for important biological molecules and are extensively utilized in the creation of electrically conducting polymers. Polypyrroles, for example, form highly stable and flexible films, showcasing the material science applications of these compounds (Anderson & Liu, 2000).

Catalysis and Synthetic Applications

  • Catalytic Oxidation of Amines and Alcohols : Some derivatives of this compound have been found to catalyze the oxidation of amines and alcohols under specific conditions, suggesting applications in synthetic chemistry for the efficient transformation of these functional groups (Mitsumoto & Nitta, 2004).

Coordination Chemistry and Metal Complexes

  • Metal Coordination Chemistry : The ability of pyrrolidine derivatives to stabilize through coordination with metal ions like cobalt (III) illustrates their utility in developing complex structures with potential applications ranging from catalysis to materials science (Amirnasr et al., 2002).

Safety and Hazards

The safety and hazards associated with pyrrolopyridine derivatives are not explicitly mentioned in the retrieved sources .

Biochemical Analysis

Biochemical Properties

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with kinases, which are crucial for phosphorylation processes in cells. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events that are critical for signal transduction . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carrier (SLC) transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can impact its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTHFIWDCMFYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.